

# Application Notes and Protocols for In Vivo Formulation of PD173955

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction

**PD173955** is a potent, orally active inhibitor of Src family kinases (including Src and Yes), Abl kinase, and MAP kinases.[1] It plays a significant role in cancer research by effectively preventing mitotic processes and exhibiting anticancer properties.[1] Due to its low aqueous solubility, a key challenge for in vivo studies is the development of a suitable formulation that ensures adequate bioavailability and stability. This document provides a detailed protocol for the in vivo formulation of **PD173955** using a common and effective vehicle composed of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80).

### **Data Presentation**

The following tables summarize key quantitative data for **PD173955**, including its inhibitory concentrations and a standard in vivo formulation.

Table 1: Inhibitory Concentration (IC50) of PD173955



| Target Kinase/Cell Line              | IC50 Value                     | Reference |
|--------------------------------------|--------------------------------|-----------|
| Src                                  | 22 nM                          | [1]       |
| Bcr-Abl                              | 1-2 nM (in vitro kinase assay) | [2]       |
| Bcr-Abl dependent cell growth        | 2-35 nM                        | [3]       |
| c-Kit autophosphorylation            | ~25 nM                         | [3]       |
| c-Kit ligand-dependent proliferation | 40 nM                          | [3]       |
| MDA-MB-468 breast cancer cells       | 500 nM                         | [1]       |
| MCF-7 breast cancer cells            | 1 μΜ                           | [1]       |

Table 2: Recommended In Vivo Formulation of PD173955

| Component                 | Percentage (v/v) | Purpose                                     |
|---------------------------|------------------|---------------------------------------------|
| Dimethyl Sulfoxide (DMSO) | 10%              | Primary solvent for initial stock solution  |
| PEG300                    | 40%              | Co-solvent to enhance solubility            |
| Tween-80                  | 5%               | Surfactant/emulsifier to maintain stability |
| Saline (0.9% NaCl)        | 45%              | Aqueous vehicle for administration          |

## **Signaling Pathways**

**PD173955** primarily exerts its effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.





Click to download full resolution via product page

PD173955 inhibits key oncogenic signaling pathways.

## **Experimental Protocols**

This section provides a detailed step-by-step protocol for the preparation of **PD173955** for in vivo administration. It is recommended to prepare the working solution fresh on the day of use. [1]

#### Materials:

- PD173955 powder
- Dimethyl Sulfoxide (DMSO), sterile grade
- Polyethylene Glycol 300 (PEG300), sterile grade
- Tween-80 (Polysorbate 80), sterile grade



- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer

Protocol for Preparing a 2.5 mg/mL **PD173955** Working Solution:

This protocol is for preparing 1 mL of the final formulation. Adjust volumes proportionally for different required volumes.

- Prepare a 25 mg/mL Stock Solution in DMSO:
  - Weigh the required amount of **PD173955** powder.
  - Dissolve the powder in DMSO to achieve a concentration of 25 mg/mL.
  - Vortex thoroughly until the solution is clear and all solid has dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Sequential Addition of Solvents:
  - The order of addition is critical to prevent precipitation.
  - In a sterile tube, add 400 μL of PEG300.
  - Add 100 μL of the 25 mg/mL PD173955 stock solution (from Step 1) to the PEG300.
  - Vortex the mixture thoroughly until it is homogeneous.
- · Addition of Surfactant:
  - $\circ~$  Add 50  $\mu L$  of Tween-80 to the DMSO/PEG300/PD173955 mixture.
  - Vortex again to ensure the surfactant is fully dispersed.
- Addition of Aqueous Component:



- Slowly add 450 μL of sterile saline to the mixture while vortexing.
- Continue to vortex until the final solution is clear and homogeneous.
- Final Check:
  - Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
  - This protocol yields a final concentration of 2.5 mg/mL of PD173955 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]



Click to download full resolution via product page

Workflow for the in vivo formulation of PD173955.

#### Administration

The prepared formulation is suitable for oral gavage administration.[1] For other routes, such as intravenous injection, further dilution and optimization may be necessary to reduce potential toxicity associated with the solvent concentrations. Always ensure the formulation is at an appropriate temperature (e.g., room temperature) before administration to the animal.

#### Safety and Handling

 Handle PD173955 and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses.



- All preparation steps should be conducted in a sterile environment to prevent contamination.
- Dispose of all materials in accordance with institutional guidelines for chemical and biohazardous waste.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of PD173955]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684432#pd173955-in-vivo-formulation-with-peg300and-tween-80]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com